An In-depth Technical Guide to the Chemical Properties and Handling of (1-Amino-4-ethylcyclohexyl)methanol Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Handling of (1-Amino-4-ethylcyclohexyl)methanol Hydrochloride
This guide provides a comprehensive overview of the chemical properties, stereoisomerism, and potential synthetic routes for (1-Amino-4-ethylcyclohexyl)methanol hydrochloride. Given the limited direct literature on this specific molecule, this document leverages data from structurally similar compounds to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
(1-Amino-4-ethylcyclohexyl)methanol hydrochloride is a substituted cyclohexane derivative featuring a primary amino group and a hydroxymethyl group attached to the same carbon, with an ethyl group at the 4-position of the ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. While specific applications for this exact molecule are not widely documented, its structural motifs are common in medicinal chemistry, suggesting its potential as a building block in the synthesis of novel therapeutic agents. Similar structures are explored for their biological activity and as intermediates in the production of more complex molecules.[1]
Physicochemical Properties
Detailed experimental data for (1-Amino-4-ethylcyclohexyl)methanol hydrochloride is scarce. However, we can infer its properties from closely related analogs. The following table summarizes key chemical identifiers and properties, drawing comparisons with similar compounds.
| Property | (1-Amino-4-ethylcyclohexyl)methanol hydrochloride (Predicted/Inferred) | (1-amino-4-methylcyclohexyl)methanol hydrochloride[2][3] | (trans-4-Aminocyclohexyl)methanol hydrochloride[4] | (1-amino-4,4-dimethylcyclohexyl)methanol[1] |
| CAS Number | Not available | 1432681-26-9 | 1504-49-0 | 1341597-70-3 |
| Molecular Formula | C9H20ClNO | C8H18ClNO | C7H16ClNO | C9H19NO |
| Molecular Weight | 193.71 g/mol | 179.69 g/mol | 165.66 g/mol | 157.26 g/mol |
| IUPAC Name | (1-Amino-4-ethylcyclohexyl)methanol;hydrochloride | (1-amino-4-methylcyclohexyl)methanol; hydrochloride | (trans-4-aminocyclohexyl)methanol;hydrochloride | (1-amino-4,4-dimethylcyclohexyl)methanol |
| Physical Form | Predicted to be a solid | Solid | White to Yellow Solid | Solid |
| Storage Temperature | Recommended +4 °C | +4 °C | Inert atmosphere, room temperature | 2-8 °C |
Stereoisomerism: The Importance of Cis and Trans Configurations
The stereochemistry of the cyclohexane ring significantly influences the biological activity and physical properties of substituted cyclohexanes. (1-Amino-4-ethylcyclohexyl)methanol can exist as cis and trans isomers, which are types of geometric isomers.[5] These isomers are not interconvertible without breaking chemical bonds.[6]
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Cis Isomer: The amino and ethyl groups are on the same side of the cyclohexane ring's plane.
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Trans Isomer: The amino and ethyl groups are on opposite sides of the cyclohexane ring's plane.
The relative orientation of these substituents can affect how the molecule interacts with biological targets, such as enzymes and receptors. Therefore, controlling the stereochemistry during synthesis is often a critical aspect of developing pharmacologically active compounds.
Synthesis and Reaction Pathways
A general and plausible synthetic route to (1-Amino-4-ethylcyclohexyl)methanol hydrochloride would likely involve the reduction of a suitable precursor. A common approach for synthesizing similar amino alcohols is through the reduction of an amino acid or a derivative thereof.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic pathway to (1-Amino-4-ethylcyclohexyl)methanol hydrochloride.
Experimental Protocol: General Procedure for Salt Formation
The final step in many syntheses of amine-containing active pharmaceutical ingredients is the formation of a hydrochloride salt to improve handling and bioavailability.
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Dissolution: Dissolve the free base, (1-Amino-4-ethylcyclohexyl)methanol, in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or methanol.
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Acidification: Slowly add a solution of hydrogen chloride (HCl) in the chosen solvent or bubble anhydrous HCl gas through the solution. The amount of HCl should be stoichiometric (1 equivalent).
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Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
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Drying: Dry the product under a vacuum to remove any residual solvent.
Analytical Characterization
The structural confirmation of (1-Amino-4-ethylcyclohexyl)methanol hydrochloride would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the presence of the ethyl, hydroxymethyl, and cyclohexyl protons.
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Mass Spectrometry (MS): This would be used to determine the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the O-H (alcohol), N-H (amine), and C-H bonds.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, confirming the empirical formula of the hydrochloride salt.
Applications in Drug Discovery and Development
While specific applications for (1-Amino-4-ethylcyclohexyl)methanol hydrochloride are not well-documented, its structural features are present in molecules with a range of biological activities. The amino alcohol moiety is a common pharmacophore. The cyclohexane scaffold provides a rigid, three-dimensional structure that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with a biological target. Similar cyclic amino acid derivatives have been investigated for their potential as agonists for melanocortin receptors, which are involved in various physiological processes.[7]
Safety and Handling
Based on safety data for analogous compounds, (1-Amino-4-ethylcyclohexyl)methanol hydrochloride should be handled with care in a well-ventilated area.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related compounds, hazards such as skin and eye irritation have been noted.[4][8][9]
References
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
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Ekart. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved from [Link]
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Thoreauchem. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride-1432681-26-9. Retrieved from [Link]
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Veeprho. (n.d.). Amisulpride EP Impurity H | CAS 1391054-22-0. Retrieved from [Link]
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MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
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YouTube. (2022, February 22). cis-trans Isomerism. Retrieved from [Link]
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Chemspace. (n.d.). [(1r,4r)-4-aminocyclohexyl]methanol. Retrieved from [Link]
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PubMed. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Retrieved from [Link]
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PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]
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NIST WebBook. (n.d.). Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. Retrieved from [Link]
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ResearchGate. (2022, January 16). Methanol hydrochloride preparation. Retrieved from [Link]
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